
Prop-2-en-1-yl 2,3-dicyanopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 2,3-dicyanopropanoate is an organic compound with a unique structure that includes both an alkene and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2,3-dicyanopropanoate typically involves the reaction of allyl alcohol with malononitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an azeotropic solvent such as benzene to remove water formed during the reaction . The addition of an esterification catalyst like cerium sulfate can enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and solvents, along with precise temperature control, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2,3-dicyanopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The alkene group can participate in electrophilic addition reactions, while the nitrile groups can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., Br₂) or acids (e.g., HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Prop-2-en-1-yl 2,3-dicyanopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism by which Prop-2-en-1-yl 2,3-dicyanopropanoate exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The alkene group can undergo reactions that modify the compound’s structure and activity .
Comparison with Similar Compounds
Similar Compounds
Prop-1-en-2-yl azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
Prop-2-en-1-one derivatives:
Uniqueness
Prop-2-en-1-yl 2,3-dicyanopropanoate is unique due to the presence of both alkene and nitrile functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
477776-31-1 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
prop-2-enyl 2,3-dicyanopropanoate |
InChI |
InChI=1S/C8H8N2O2/c1-2-5-12-8(11)7(6-10)3-4-9/h2,7H,1,3,5H2 |
InChI Key |
MWMVLJVWEPBNAP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(CC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14235715.png)
![Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis-](/img/structure/B14235717.png)
![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
![Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)-](/img/structure/B14235724.png)
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
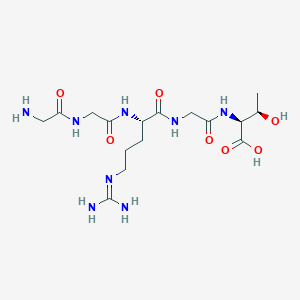
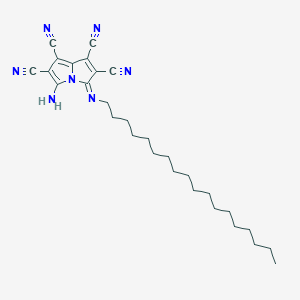
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)

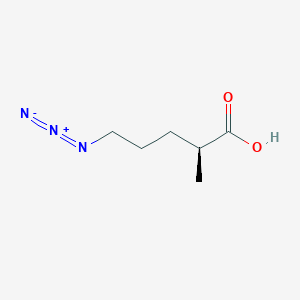
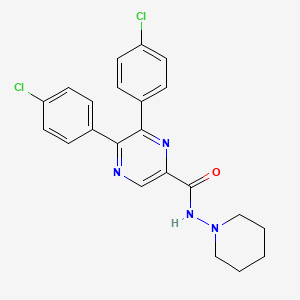
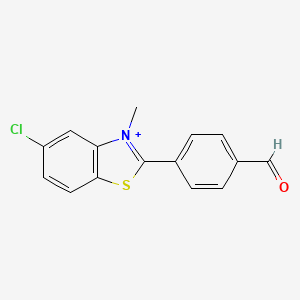
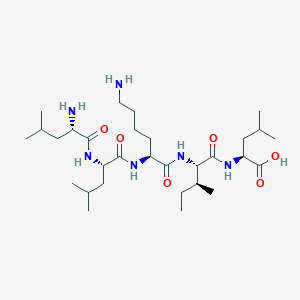
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)
